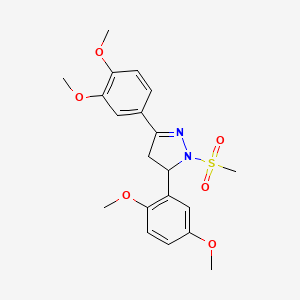

5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Structural Features:

This compound belongs to the pyrazole family, featuring a five-membered dihydropyrazole ring substituted with:

- A 2,5-dimethoxyphenyl group at position 5,

- A 3,4-dimethoxyphenyl group at position 3,

- A methylsulfonyl group at position 1.

Molecular Formula: C₁₉H₂₂N₂O₆S (estimated based on similar compounds) .

Molecular Weight: ~410 g/mol (exact mass requires experimental validation).

Purity: Typically ≥95% for research-grade material .

Key Properties:

- The methoxy groups enhance solubility and modulate electronic properties, while the methylsulfonyl group contributes to metabolic stability and receptor binding .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-25-14-7-9-18(26-2)15(11-14)17-12-16(21-22(17)29(5,23)24)13-6-8-19(27-3)20(10-13)28-4/h6-11,17H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVRXVPPMPEEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,5-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H22N2O5S

- Molecular Weight : 378.44 g/mol

The structure features two methoxy-substituted phenyl groups and a methylsulfonyl group attached to a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a variety of biological activities including:

- Anticancer Activity : Pyrazole derivatives have been reported to inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.

- Antibacterial and Antiviral Properties : There is evidence supporting the antibacterial and antiviral effects of certain pyrazole derivatives.

The anticancer activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the viability of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through apoptosis induction.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to decreased tumor growth.

- Targeting Signaling Pathways : It may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

Case Studies

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| HepG2 | 12 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 18 | Inhibition of PI3K/Akt signaling |

Research Findings

Several studies have reported on the synthesis and evaluation of pyrazole derivatives similar to this compound. For instance:

- A study published in ACS Omega highlighted the synthesis of various pyrazole derivatives and their biological evaluation against different cancer types .

- Another research article focused on the structure-activity relationship (SAR) of pyrazole compounds, indicating that specific substitutions enhance anticancer activity .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new reaction pathways.

Common Reactions:

- Oxidation : Can introduce additional functional groups.

- Reduction : Alters oxidation states of specific atoms.

- Substitution : Facilitates the replacement of functional groups.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces new functional groups |

| Reduction | Modifies oxidation states |

| Substitution | Replaces existing functional groups |

Biology

Research into the biological activity of this compound focuses on its interactions with enzymes and receptors. Preliminary studies suggest it may exhibit significant pharmacological effects.

Potential Biological Activities:

- Antioxidant properties

- Enzyme inhibition

- Modulation of receptor activity

Medicine

The compound is being investigated for potential therapeutic applications, particularly in treating conditions linked to oxidative stress and inflammation. Its unique structure may allow for selective targeting of biological pathways.

Case Study Example:

A study evaluated the compound's effect on cellular models of oxidative stress, revealing that it significantly reduced cell damage by modulating antioxidant enzyme activity.

Industry

In industrial applications, the compound's unique properties make it suitable for developing new materials with enhanced stability and reactivity. It may be utilized in the formulation of specialty chemicals or advanced materials.

Data Tables

Comparison with Similar Compounds

Substituent-Driven Activity Differences

Role of Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is critical for:

- Enhancing electrophilicity , facilitating interactions with nucleophilic residues in target proteins .

- Improving metabolic stability compared to non-sulfonylated analogs (e.g., 3,5-dimethyl-1H-pyrazole lacks this group and shows reduced bioactivity) .

Methoxy Substitution Patterns

- 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl: The 2,5-dimethoxy configuration (target compound) may favor π-π stacking with aromatic amino acids in enzyme active sites. The 3,4-dimethoxy group ( compound) enhances solubility but may reduce membrane permeability due to increased polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this pyrazole derivative, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, outlines a reflux method using hydrazine hydrochloride in methanol with catalytic HCl, followed by crystallization. Key steps include:

- Reacting (E)-3-(substituted phenyl)-1-(methoxyphenyl)prop-2-en-1-one with hydrazine derivatives.

- Optimizing reaction time (4–6 hours) and temperature (reflux at 60–80°C).

- Purification via recrystallization from ethanol or DMF/ethanol mixtures .

- Critical Parameters : Solvent polarity, stoichiometric ratios of hydrazine to carbonyl precursor, and acid catalysis (e.g., HCl) significantly impact yield and regioselectivity.

Q. How can the structural and stereochemical properties of this compound be validated experimentally?

- Methodology : Use X-ray crystallography to resolve the dihydro-pyrazole ring conformation and substituent orientations. provides bond lengths and angles (e.g., N1–C11–C12: 120.23°, C3–C17–C22: 121.66°) derived from single-crystal diffraction. Complementary techniques include:

- FT-IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).

- NMR spectroscopy : Assign methoxy (δ 3.7–3.9 ppm) and aromatic proton signals (δ 6.8–7.5 ppm) .

Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?

- Methodology : Screen for anti-inflammatory or anticonvulsant activity using in vitro assays (e.g., COX-2 inhibition or maximal electroshock seizure models). and highlight pyrazole derivatives' bioactivity, with substituent lipophilicity (e.g., dimethoxyphenyl groups) enhancing target binding.

- Key Metrics : IC₅₀ values, dose-response curves, and selectivity ratios against related enzymes .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. demonstrates that methoxy and sulfonyl groups increase electron density on the pyrazole ring, influencing reactivity.

- Applications : Predict regioselectivity in electrophilic substitutions or nucleophilic additions.

- Software : Gaussian or ORCA packages with B3LYP/6-31G(d,p) basis sets .

Q. What strategies resolve contradictions in spectral or crystallographic data across studies?

- Methodology : Cross-validate experimental results with computational simulations. For example:

- If NMR chemical shifts conflict with literature (e.g., vs. 18), compare computed chemical shifts (GIAO method) with experimental data.

- For crystallographic discrepancies (e.g., torsion angles in vs. 18), analyze thermal displacement parameters and hydrogen-bonding networks (e.g., N–H⋯O interactions in ) .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

- Methodology : Use microreactor systems to control exothermic reactions (e.g., cyclocondensation) and minimize byproducts. highlights ICReDD’s approach:

- Quantum chemical calculations to predict optimal solvents (e.g., ethanol vs. DMF).

- Process analytical technology (PAT) for real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.